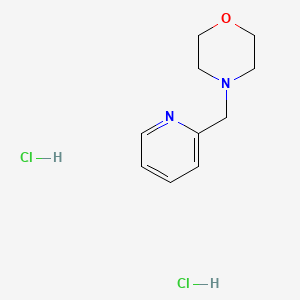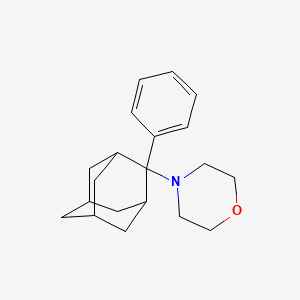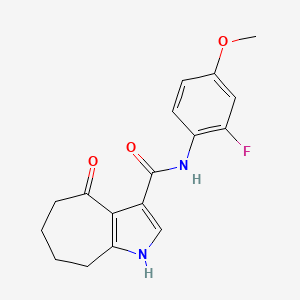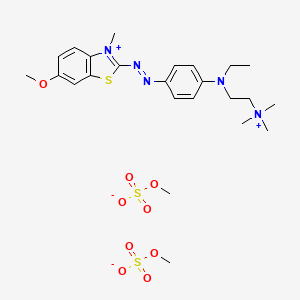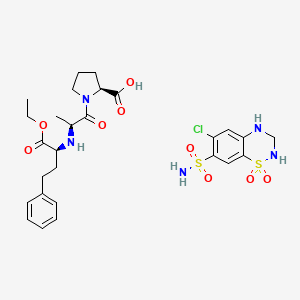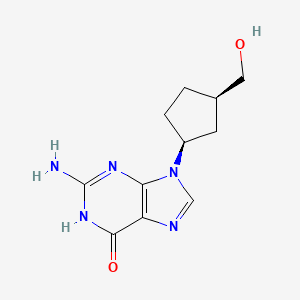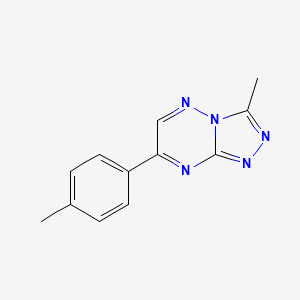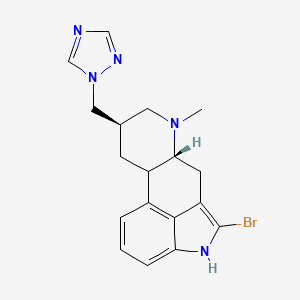
1-Piperazinecarboxamidine, 4-(3,4-dichlorophenyl)-, hemisulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazinecarboxamidine, 4-(3,4-dichlorophenyl)-, hemisulfate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a piperazine ring substituted with a carboxamidine group and a dichlorophenyl group, making it a unique and valuable substance for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxamidine, 4-(3,4-dichlorophenyl)-, hemisulfate typically involves the reaction of piperazine with 3,4-dichlorobenzonitrile under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction conditions. The process involves the use of high-purity starting materials and advanced purification techniques to obtain the final product with high yield and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Piperazinecarboxamidine, 4-(3,4-dichlorophenyl)-, hemisulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Piperazinecarboxamidine, 4-(3,4-dichlorophenyl)-, hemisulfate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Piperazinecarboxamidine, 4-(3,4-dichlorophenyl)-, hemisulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Piperazinecarboxamidine, 4-phenyl-, hemisulfate
- 1-Piperazinecarboxamidine, 4-(2,3-dichlorophenyl)-, hemisulfate
- 1-Piperazinecarboxamidine, 4-(3,5-dichlorophenyl)-, hemisulfate
Uniqueness
1-Piperazinecarboxamidine, 4-(3,4-dichlorophenyl)-, hemisulfate is unique due to the specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it offers different reactivity and selectivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
17238-50-5 |
|---|---|
Molekularformel |
C22H30Cl4N8O4S |
Molekulargewicht |
644.4 g/mol |
IUPAC-Name |
4-(3,4-dichlorophenyl)piperazine-1-carboximidamide;sulfuric acid |
InChI |
InChI=1S/2C11H14Cl2N4.H2O4S/c2*12-9-2-1-8(7-10(9)13)16-3-5-17(6-4-16)11(14)15;1-5(2,3)4/h2*1-2,7H,3-6H2,(H3,14,15);(H2,1,2,3,4) |
InChI-Schlüssel |
SXSGDTDLDYMSFE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=N)N.C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=N)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


